Cinnoline-7-carboxylic acid
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Overview
Description
Cinnoline-7-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of cinnoline, which is a pale yellow solid first discovered by Von Richter in 1883 . Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnoline-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Another method includes the dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide . The Widman–Stoermer synthesis is also a classic method for synthesizing cinnoline derivatives, involving the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and sustainable catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Cinnoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2) and nitrous acid (HNO2).
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which exhibit different pharmacological activities .
Scientific Research Applications
Cinnoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of cinnoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Cinnoline-7-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their pharmacological activities and chemical properties. For example:
Quinoxalines: Known for their antimicrobial and anticancer properties.
Quinazolines: Exhibits anti-inflammatory and antitumor activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse pharmacological activities make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
cinnoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,(H,12,13) |
InChI Key |
BGBYEABQWRVNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)C(=O)O |
Origin of Product |
United States |
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